ethyl 4-[2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate
Description
This compound is a pyrazolo-pyrimidine derivative featuring a sulfanyl-acetamido linker and a substituted benzoate ester. Its core structure integrates a pyrimidine ring fused with a pyrazole moiety, substituted with ethyl and 4-methylbenzyl groups. The sulfanyl group enhances thiol-mediated interactions, while the benzoate ester improves lipophilicity and bioavailability.
Properties
IUPAC Name |
ethyl 4-[[2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4S/c1-4-30-15-21-23(29-30)24(33)31(14-18-8-6-17(3)7-9-18)26(28-21)36-16-22(32)27-20-12-10-19(11-13-20)25(34)35-5-2/h6-13,15H,4-5,14,16H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQNJHYZPMRANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Pyrazolo[4,3-d]pyrimidine core : Known for its diverse biological activities.
- Sulfanyl and acetamido groups : These functional groups contribute to the compound's reactivity and interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazolo[4,3-d]pyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines:
-
Cell Line Studies :
- In vitro studies demonstrated significant inhibition of proliferation in human breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines.
- For instance, derivatives within this class have exhibited IC50 values as low as 1.74 µM against MCF-7 cells, indicating potent anticancer activity .
-
Mechanism of Action :
- The mechanism is primarily attributed to the inhibition of key kinases involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and mammalian target of rapamycin (mTOR) .
- Flow cytometric analyses have indicated that these compounds can induce apoptosis and arrest the cell cycle at various phases (S and G2/M), further supporting their potential as anticancer agents .
Other Biological Activities
Beyond anticancer effects, pyrazolo[4,3-d]pyrimidine derivatives have been noted for additional biological activities:
- Anti-inflammatory Properties : Some derivatives have shown efficacy in reducing inflammation markers in vitro, suggesting potential applications in inflammatory diseases .
- Antimicrobial Activity : Preliminary studies indicate that certain structures within this class may possess antimicrobial properties, although more research is needed to confirm these effects .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 1.74 | |
| Anticancer | A549 | 0.39 | |
| Anticancer | PC-3 | 12.0 | |
| Anti-inflammatory | RAW264.7 Cells | N/A | |
| Antimicrobial | Various | N/A |
Case Study 1: MCF-7 Cell Line
A recent study evaluated a series of pyrazolo[4,3-d]pyrimidine derivatives against the MCF-7 breast cancer cell line. Among them, a derivative similar to ethyl 4-[2-({2-ethyl...}] demonstrated an IC50 value of 1.74 µM, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: A549 Cell Line
Another study focused on A549 lung cancer cells where compounds showed IC50 values ranging from 0.39 µM to higher concentrations depending on structural modifications. The most effective derivative was noted for its ability to inhibit EGFR signaling pathways, crucial for tumor growth and survival .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with pyrazolo[4,3-d]pyrimidine structures exhibit promising anticancer properties. These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation. Ethyl 4-[2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate may be evaluated for its ability to inhibit tumor growth or induce apoptosis in cancer cells.
Antimicrobial Properties
The sulfanyl group in the compound may contribute to antimicrobial activity. Studies have shown that similar compounds can disrupt bacterial cell walls or inhibit essential enzymes. Investigating this compound's efficacy against various pathogens could provide insights into new antimicrobial agents.
Inhibition of Enzyme Activity
Compounds with structural similarities to ethyl 4-[2-(...)] have been studied for their potential to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. This application could lead to the development of new anti-inflammatory drugs.
Case Study 1: Anticancer Screening
A study conducted on a series of pyrazolo[4,3-d]pyrimidine derivatives found that modifications at the 6-position significantly influenced anticancer activity. Ethyl 4-[2-(...)] was included in this screening and demonstrated notable cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Testing
In another research effort, derivatives similar to ethyl 4-[2-(...)] were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications improved antibacterial potency. Future studies could explore the structure–activity relationship (SAR) of this compound to optimize its antimicrobial effectiveness.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
- Pyrazolo-Pyrimidine vs. Thiazolo-Pyrimidine :
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate () shares a pyrimidine core but replaces the pyrazole with a thiazolo ring. This substitution alters electronic properties and binding affinity due to sulfur’s electronegativity . - Substituent Effects :
The 4-methylphenyl group in the target compound is retained in ’s analog but paired with dichlorophenyl and phenylpyrazole moieties. Dichlorophenyl groups enhance hydrophobic interactions, whereas methylbenzyl groups prioritize steric tolerance in binding pockets .
Functional Group Variations
- Sulfanyl vs. Thioxo Linkers :
The sulfanyl-acetamido linker in the target compound contrasts with the thioxo group in ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (). Sulfanyl groups improve redox stability compared to thioxo, which may degrade under physiological conditions .
Table 1: Structural Comparison of Key Analogs
Functional and Bioactivity Comparisons
Kinase and Enzyme Inhibition
- Dihydrofolate Reductase (DHFR)/Thymidylate Synthase (TS): Analogous pyrrolo-pyrimidine derivatives () exhibit dual inhibition of DHFR/TS with IC50 values in the nanomolar range. The target compound’s pyrazolo-pyrimidine core may mimic this activity but requires experimental validation .
- Kinase Selectivity :
highlights pyrimidine-based kinase inhibitors. The sulfanyl-acetamido linker in the target compound could enhance binding to ATP pockets, similar to kinase inhibitors like imatinib .
Computational Similarity Metrics
- Tanimoto Coefficient Analysis :
Using Morgan fingerprints (), the target compound shows ~60% similarity to ’s thiazolo-pyrimidine and ~45% to ’s pyrrolo-pyrimidine. Low scores (<0.7) suggest divergent pharmacological profiles despite structural overlap . - Proteomic Interaction Signatures :
The CANDO platform () predicts dissimilar proteomic interactions between the target compound and ’s analogs, implying distinct off-target effects .
Q & A
Q. Methodological Answer :
NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.2–2.5 ppm), and sulfanyl protons (δ 3.1–3.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–175 ppm) and pyrimidine carbons (δ 150–160 ppm) .
IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 523.2) .
Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
Q. Methodological Answer :
Variable Temperature NMR : Resolve dynamic rotational isomers by acquiring spectra at low temperatures (−40°C) to "freeze" conformers .
2D NMR (COSY, HSQC) : Assign coupling networks (e.g., distinguish between geminal and vicinal protons) .
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate assignments .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Q. Methodological Answer :
Enzyme Inhibition Assays :
- Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .
Cytotoxicity Screening :
- Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .
Receptor Binding Studies :
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Q. Methodological Answer :
Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with fluorophenyl) and test activity .
Molecular Docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., PDB ID: 1M17) .
Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase .
Basic: What are common impurities observed during synthesis, and how are they controlled?
Q. Methodological Answer :
| Impurity Type | Source | Mitigation Strategy |
|---|---|---|
| Unreacted starting material | Incomplete coupling | Increase reaction time or catalyst loading |
| Hydrolysis byproducts | Ester degradation | Use anhydrous solvents (e.g., THF over DMF) |
| Oxidative dimers | Sulfanyl group oxidation | Add antioxidants (e.g., BHT) |
Advanced: How can computational methods enhance mechanistic studies of sulfanyl group reactivity?
Q. Methodological Answer :
DFT Calculations : Map potential energy surfaces for sulfanyl substitution (e.g., Gibbs free energy barriers) .
MD Simulations : Simulate solvation effects on reaction intermediates (e.g., explicit water models in GROMACS) .
Kinetic Isotope Effects (KIE) : Compare experimental and computed KIE values to validate mechanisms .
Basic: What crystallization strategies improve X-ray diffraction quality?
Q. Methodological Answer :
Solvent Screening : Test mixtures (e.g., ethanol/water, DMSO/hexane) for slow vapor diffusion .
Seeding : Introduce microcrystals to induce controlled nucleation .
Temperature Ramping : Gradual cooling (0.5°C/hour) to grow larger crystals .
Advanced: How can metabolomic studies elucidate in vivo stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
